Aroxybutynin

Catalog No.
S626560
CAS No.
119618-21-2
M.F
C22H31NO3
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aroxybutynin

CAS Number

119618-21-2

Product Name

Aroxybutynin

IUPAC Name

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1

InChI Key

XIQVNETUBQGFHX-QFIPXVFZSA-N

SMILES

Array

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O

The exact mass of the compound (r)-Oxybutynin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 4-(diethylamino)but-2-yn-1-ol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aroxybutynin, the isolated (R)-enantiomer of the widely prescribed anticholinergic oxybutynin, is a highly potent, orally active muscarinic receptor antagonist. In pharmaceutical manufacturing and analytical chemistry, it serves as the primary stereoisomer responsible for the antimuscarinic efficacy of the racemic mixture. For procurement professionals, formulation scientists, and quality control managers, sourcing enantiopure Aroxybutynin (CAS 119618-21-2) is critical for resolving stereoselective pharmacokinetic behavior, developing targeted therapies with improved safety profiles, and establishing rigorous impurity reference standards for Abbreviated New Drug Applications (ANDA) . Its distinct receptor affinity and metabolic clearance rates make it an indispensable baseline material for advanced urological, neurological, and respiratory drug development, where the racemic mixture is no longer sufficient.

Substituting racemic oxybutynin for enantiopure Aroxybutynin introduces critical scientific and regulatory failures in both analytical workflows and therapeutic formulation. The racemate contains 50% (S)-oxybutynin, which possesses significantly lower antimuscarinic activity but retains non-stereoselective spasmolytic and calcium channel blocking effects, thereby confounding receptor-specific assays . Furthermore, the two enantiomers exhibit distinct stereoselective metabolism via cytochrome P450 3A4, leading to divergent pharmacokinetic profiles and disproportionate active metabolite generation . In quality control and ANDA method validation, utilizing the racemate instead of the isolated (R)-isomer invalidates chiral purity assessments, making it impossible to meet regulatory requirements for precise enantiomeric impurity profiling.

Stereoselective Muscarinic Receptor Binding Affinity

In vitro competitive binding assays demonstrate that Aroxybutynin possesses vastly higher affinity for muscarinic receptors compared to its (S)-enantiomer. Specifically, at the M3 muscarinic receptor subtype—which is central to detrusor muscle contraction and glandular secretion—(R)-oxybutynin exhibits a Ki value in the sub-nanomolar range (approximately 0.8 nM). In stark contrast, (S)-oxybutynin demonstrates a Ki of approximately 70.4 nM, representing an 88-fold reduction in potency [1]. This quantitative divergence dictates that the antimuscarinic efficacy of the racemate is almost entirely driven by the (R)-isomer.

Evidence DimensionM3 Muscarinic Receptor Binding Affinity (Ki)
Target Compound Data~0.8 nM (Aroxybutynin)
Comparator Or Baseline~70.4 nM ((S)-Oxybutynin)
Quantified Difference88-fold higher binding affinity for the (R)-enantiomer
ConditionsIn vitro radioligand competitive binding assay at human M3 receptors

Procuring the pure (R)-isomer is essential for high-fidelity receptor assays and for developing targeted antimuscarinic therapies without the confounding off-target effects of the (S)-isomer.

Divergent Pharmacokinetics and Metabolic Clearance

Aroxybutynin exhibits distinct pharmacokinetic behavior compared to (S)-oxybutynin due to stereoselective first-pass metabolism by CYP3A4. Clinical pharmacokinetic studies on extended-release formulations reveal that the relative bioavailability of (R)-oxybutynin is significantly lower than that of the (S)-isomer. Following a 10 mg dose, peak plasma concentrations (Cmax) for (R)-oxybutynin reach 1.0 ± 0.6 ng/mL, compared to 1.8 ± 1.0 ng/mL for (S)-oxybutynin . This stereoselective clearance results in lower systemic exposure of the active (R)-enantiomer when administered as a racemate.

Evidence DimensionPeak Plasma Concentration (Cmax) after 10 mg extended-release dose
Target Compound Data1.0 ± 0.6 ng/mL (Aroxybutynin)
Comparator Or Baseline1.8 ± 1.0 ng/mL ((S)-Oxybutynin)
Quantified Difference44% lower peak plasma concentration for the (R)-isomer
ConditionsIn vivo pharmacokinetic profiling following oral administration

Formulators must utilize enantiopure Aroxybutynin to accurately model metabolic clearance and optimize dosing regimens that are otherwise skewed by the racemate's disproportionate (S)-isomer accumulation.

Regulatory Compliance in Chiral Impurity Profiling

In pharmaceutical manufacturing, Aroxybutynin (CAS 119618-21-2) is a mandatory analytical reference standard for validating the chiral purity of oxybutynin formulations. Regulatory agencies require precise quantification of enantiomeric ratios for Abbreviated New Drug Applications (ANDA) . Utilizing pure Aroxybutynin allows analytical chemists to establish baseline retention times and resolution factors in chiral High-Performance Liquid Chromatography (HPLC). Without the isolated (R)-isomer standard, distinguishing between the active API and its enantiomeric or metabolic impurities is analytically impossible, leading to batch rejection.

Evidence DimensionAnalytical Resolution in Chiral HPLC
Target Compound DataProvides exact retention time for the (R)-enantiomer peak
Comparator Or BaselineRacemic Oxybutynin (co-eluting or closely eluting peaks without baseline identity)
Quantified DifferenceEnables >99% chiral purity verification required for ANDA compliance
ConditionsQuality Control (QC) method validation for pharmaceutical manufacturing

Procuring certified Aroxybutynin reference standards is a strict regulatory prerequisite for commercial batch release and stability testing of oxybutynin-based therapeutics.

Reduced Off-Target Burden in Combination Therapies

Recent clinical developments, such as the AD109 combination therapy for Obstructive Sleep Apnea (OSA), specifically utilize Aroxybutynin rather than racemic oxybutynin to optimize the therapeutic index. By isolating the (R)-enantiomer, researchers achieve the necessary antimuscarinic stimulation of upper airway dilator muscles while minimizing the non-stereoselective spasmolytic effects contributed by the (S)-isomer[1]. Clinical trial data indicates that doses as low as 2.5 mg of Aroxybutynin (combined with atomoxetine) effectively reduce the Apnea-Hypopnea Index (AHI) with a significantly improved safety and tolerability profile compared to 5 mg of the racemic mixture.

Evidence DimensionEffective Therapeutic Dose in OSA Combination Trials
Target Compound Data2.5 mg (Aroxybutynin)
Comparator Or Baseline5.0 mg (Racemic Oxybutynin)
Quantified DifferenceAchieves comparable AHI reduction at 50% of the racemate dose with reduced side effects
ConditionsPhase 2/3 clinical trials for Obstructive Sleep Apnea (OSA) treatment

Selecting the enantiopure compound is critical for next-generation drug developers seeking to minimize anticholinergic side effects and improve patient compliance in chronic therapies.

Chiral Reference Standards for ANDA Quality Control

Aroxybutynin is essential for analytical laboratories conducting method validation, stability testing, and commercial batch release of oxybutynin formulations. Procuring the pure (R)-isomer ensures compliance with strict regulatory guidelines for enantiomeric purity and allows for precise chiral HPLC resolution .

Development of Targeted Antimuscarinic Therapies

This compound is the right choice for pharmaceutical R&D focused on overactive bladder (OAB) or hyperhidrosis, where isolating the (R)-isomer maximizes M3 receptor blockade while eliminating the non-contributory systemic side effects associated with the (S)-isomer [1].

Novel Combination Therapeutics for Sleep Disorders

Aroxybutynin is crucial for researchers developing treatments for Obstructive Sleep Apnea (OSA). It is paired with norepinephrine reuptake inhibitors (e.g., atomoxetine) to stimulate airway muscles without the full side-effect burden of the racemate, allowing for lower effective dosing [1].

Stereoselective Pharmacokinetic Modeling

Procuring enantiopure Aroxybutynin is necessary for DMPK (Drug Metabolism and Pharmacokinetics) studies investigating CYP3A4-mediated metabolism, allowing scientists to accurately track the distinct clearance rates and active metabolite formation of the (R)-enantiomer independent of the (S)-isomer .

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.23039385 Da

Monoisotopic Mass

357.23039385 Da

Heavy Atom Count

26

UNII

5BRQ29UUB7

Wikipedia

(R)-oxybutynin

Dates

Last modified: 04-14-2024

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